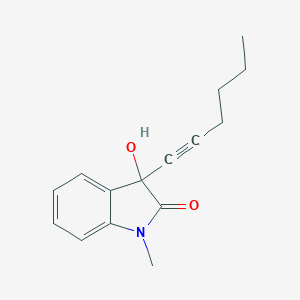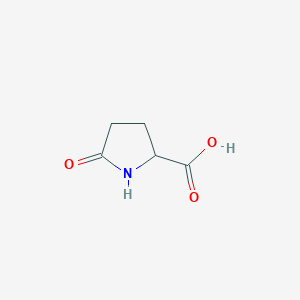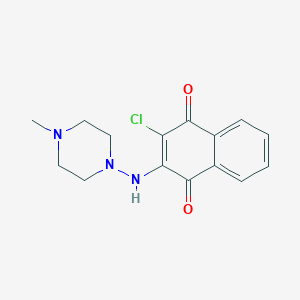
1,4-Naphthalenedione, 2-chloro-3-((4-methyl-1-piperazinyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Naphthalenedione, 2-chloro-3-((4-methyl-1-piperazinyl)amino)-, commonly known as CP-31398, is a small molecule that has gained significant attention in the scientific community due to its potential as a cancer therapeutic agent. CP-31398 has been shown to have a unique mechanism of action that targets the p53 tumor suppressor protein, which is frequently mutated or inactivated in cancer cells.
Mecanismo De Acción
CP-31398 binds to the DNA-binding domain of the p53 protein and stabilizes its conformation, leading to increased transcriptional activity of p53 target genes. This results in the induction of apoptosis in cancer cells that have mutated or lost the function of p53. CP-31398 also restores the function of mutant p53 proteins by promoting their proper folding and stability.
Efectos Bioquímicos Y Fisiológicos
CP-31398 has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. It has been reported to induce apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer cells. CP-31398 has also been shown to inhibit the growth and metastasis of cancer cells in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of CP-31398 is its specificity for the p53 protein, which makes it a promising candidate for cancer therapy. However, CP-31398 has limited solubility in water, which can make it difficult to administer in vivo. In addition, CP-31398 has a short half-life, which may limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on CP-31398. One area of focus is the development of analogs with improved solubility and pharmacokinetic properties. Another area of research is the combination of CP-31398 with other cancer therapies, such as chemotherapy and radiation therapy. Finally, further studies are needed to determine the safety and efficacy of CP-31398 in human clinical trials.
Métodos De Síntesis
The synthesis of CP-31398 involves the reaction of 2-chloro-3-nitrobenzoic acid with 4-methylpiperazine in the presence of a reducing agent. The resulting intermediate is then treated with sodium hydroxide to yield the final product. The synthesis of CP-31398 has been reported in several scientific publications and has been optimized for large-scale production.
Aplicaciones Científicas De Investigación
CP-31398 has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to induce apoptosis (cell death) in cancer cells that have mutated or lost the function of the p53 tumor suppressor protein. CP-31398 has also been shown to restore the function of mutant p53 proteins, leading to increased sensitivity to chemotherapy and radiation therapy. In addition, CP-31398 has been shown to inhibit the growth and metastasis of cancer cells in animal models.
Propiedades
Número CAS |
155669-76-4 |
|---|---|
Nombre del producto |
1,4-Naphthalenedione, 2-chloro-3-((4-methyl-1-piperazinyl)amino)- |
Fórmula molecular |
C15H16ClN3O2 |
Peso molecular |
305.76 g/mol |
Nombre IUPAC |
2-chloro-3-[(4-methylpiperazin-1-yl)amino]naphthalene-1,4-dione |
InChI |
InChI=1S/C15H16ClN3O2/c1-18-6-8-19(9-7-18)17-13-12(16)14(20)10-4-2-3-5-11(10)15(13)21/h2-5,17H,6-9H2,1H3 |
Clave InChI |
KUEVGUQDDQGNKW-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
SMILES canónico |
CN1CCN(CC1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Otros números CAS |
155669-76-4 |
Sinónimos |
2-chloro-3-[(4-methylpiperazin-1-yl)amino]naphthalene-1,4-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



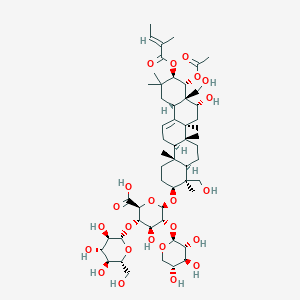

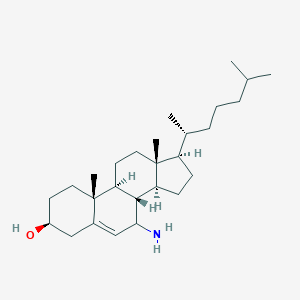
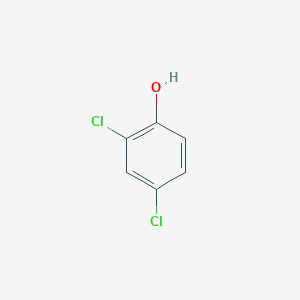
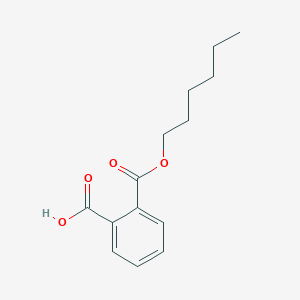
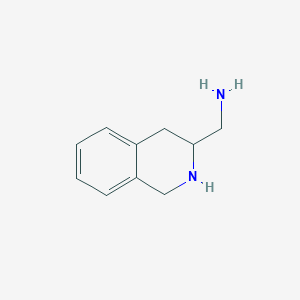
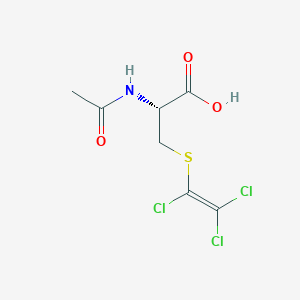
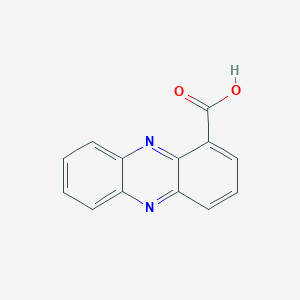

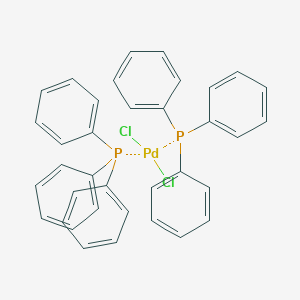
![cis-Octahydropyrrolo[3,4-b]pyridine](/img/structure/B122999.png)
![Potassium;4-[(4-acetyloxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate](/img/structure/B123003.png)
